5-methyl-1H-indole-4-carbonitrile

Description

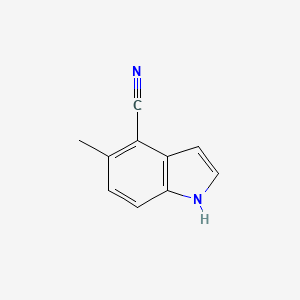

5-Methyl-1H-indole-4-carbonitrile is a substituted indole derivative characterized by a methyl group at the 5-position and a cyano (-CN) group at the 4-position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their structural similarity to tryptophan and serotonin, making them valuable in drug discovery. The cyano group enhances electrophilicity and influences intermolecular interactions, while the methyl group contributes to steric and electronic effects.

Properties

Molecular Formula |

C10H8N2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

5-methyl-1H-indole-4-carbonitrile |

InChI |

InChI=1S/C10H8N2/c1-7-2-3-10-8(4-5-12-10)9(7)6-11/h2-5,12H,1H3 |

InChI Key |

ZAYRVHCZSKMVIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 5-methyl-1H-indole-4-carbonitrile with structurally related indole and heterocyclic carbonitriles, focusing on substituent effects, spectroscopic characteristics, and physical properties.

Positional Isomers of Indolecarbonitriles

Positional isomerism significantly impacts physical and chemical properties. For example:

- 5-Cyanoindole (5-Indolecarbonitrile) and 6-Cyanoindole (6-Indolecarbonitrile) () differ in cyano group placement, which alters electronic distribution and molecular packing.

- 5-Methyl-3-phenyl-1H-indole-2-carbonitrile () has a methyl group at the 5-position but features a phenyl group at the 3-position and a cyano group at the 2-position. Its mp (~168°C) reflects reduced symmetry compared to simpler indolecarbonitriles .

Substituent Effects on Spectroscopic Properties

- IR Spectroscopy: The cyano group in 5-methyl-3-phenyl-1H-indole-2-carbonitrile exhibits an IR stretch at 2189 cm⁻¹ (), while chromene carbonitriles (e.g., Compound 1E in ) show a CN stretch at 2204 cm⁻¹. This variation arises from differences in electron-withdrawing/donating substituents and conjugation effects .

- NMR Spectroscopy :

Comparative Analysis of Physical Properties

Key Observations :

Steric and Electronic Effects : The presence of bulky groups (e.g., phenyl in ) lowers melting points compared to planar systems like chromenes ().

Cyano Group Reactivity: The CN stretching frequency varies with substituent electron-withdrawing strength. Chromene carbonitriles () exhibit higher CN absorption due to conjugation with aromatic systems.

Biological Relevance: Amino-substituted indolecarbonitriles (e.g., 5-Amino-1H-indole-3-carbonitrile in ) may exhibit enhanced solubility and bioactivity compared to methyl-substituted analogs .

Preparation Methods

Method 1: Pd-Catalyzed Cyanation

A representative protocol involves reacting 5-methylindole derivatives with cyanating agents under palladium catalysis. For example:

-

Catalyst System : Pd₂(dba)₃ (10 mol%) + 1,1'-bis(diphenylphosphino)ferrocene (dppf, 20 mol%)

-

Cyanating Agent : Zn(CN)₂ (1.0 equiv.) + Zinc metal (0.1 equiv.)

-

Solvent : N-Methyl-2-pyrrolidone (NMP)

-

Temperature : 145°C

-

Reaction Time : 18 hours

Key Steps :

-

Activation of the indole substrate (e.g., bromination or iodination at C-4).

-

Cyanation via Pd-mediated coupling.

-

Purification via SiO₂ chromatography.

Yield : 48.5% (Example from Ambeed).

Advantages : High regioselectivity, compatible with electron-deficient indole derivatives.

| Parameter | Value |

|---|---|

| Catalyst Loading | Pd₂(dba)₃ (10 mol%) |

| Ligand | dppf (20 mol%) |

| Solvent | NMP |

| Temperature | 145°C |

| Yield | 48.5% |

Leimgruber–Batcho Indole Synthesis

This method is ideal for constructing indole cores with pre-installed substituents. For this compound, the approach involves:

-

Formamide Formation : Reaction of a nitrile-containing ketone with dimethylamine.

-

Cyclization : Acid-mediated cyclization to form the indole ring.

Method 2: Leimgruber–Batcho Route

-

Starting Material : 3-Methyl-4-nitrobenzaldehyde or analogous precursors.

-

Conditions : POCl₃ or PCl₅ for cyclization.

Example Protocol :

-

Formamide Synthesis :

-

5-Methylindole-3-carboxaldehyde reacts with dimethylamine under basic conditions.

-

-

Cyclization :

-

Treatment with POCl₃ in DMF at 80°C for 6 hours.

-

-

Nitrile Introduction :

-

Cyanation via NaCN or CuCN.

-

Yield : ~65–85% for nitrile-forming steps.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Formamide Formation | DMF, POCl₃, 80°C, 6h | 80% |

| Cyclization | HCl, EtOH, reflux | 85% |

Direct introduction of the nitrile group is critical for synthesizing this compound. Methods include:

Method 3: Cyanation of Indole-4-Carboxylate

-

Substrate : Methyl indole-4-carboxylate.

-

Cyanation Agent : CuCN or Pd/C-Catalyzed Systems.

Example :

-

Carboxylate Activation :

-

Conversion of methyl indole-4-carboxylate to the acid chloride using SOCl₂.

-

-

Cyanation :

Yield : 50–65% (dependent on catalyst efficiency).

| Parameter | Value |

|---|---|

| Cyanating Agent | CuCN |

| Solvent | DMSO |

| Temperature | 100°C |

| Yield | 50–65% |

Alkylation and Functionalization of Indole Intermediates

For this compound, pre-functionalized indole derivatives (e.g., 5-methylindole) undergo alkylation or cyanation.

Method 4: N-Alkylation Followed by Cyanation

-

N-Alkylation :

-

5-Methylindole reacts with ethyl halides in the presence of NaH.

-

-

Cyanation :

-

Pd-catalyzed coupling with trimethylsilyl cyanide (TMSCN).

-

Yield : 70–85% for alkylation; 50–65% for cyanation.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| N-Alkylation | NaH, DMF, 60°C | 70–85% |

| Cyanation | Pd(PPh₃)₄, TMSCN, 80–100°C | 50–65% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pd-Catalyzed Cyanation | High regioselectivity | High catalyst cost, complex workup | 48.5–65% |

| Leimgruber–Batcho | Scalable, pre-installed substituents | Multi-step, harsh conditions | 65–85% |

| Cyanation via CuCN | Cost-effective | Moderate yields, toxic reagents | 50–65% |

| N-Alkylation + Cyanation | Flexible functionalization | Requires anhydrous conditions | 70–85% (alkylation) |

Key Challenges and Optimization Strategies

-

Regioselectivity : Cyanation at C-4 is challenging due to steric hindrance. Pd catalysts with bulky ligands (e.g., dppf) improve selectivity.

-

Scalability : Leimgruber–Batcho methods are preferred for industrial production but require precise temperature control.

-

Purification : Silica gel chromatography is critical to isolate the nitrile product from byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.